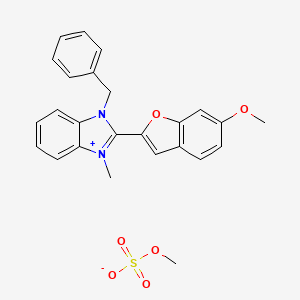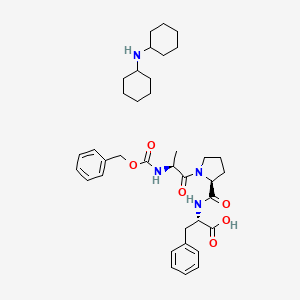
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide is a chemical compound with the molecular formula C28H28O2P2 It is known for its unique structure, which includes four methylphenyl groups attached to a diphosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide typically involves the reaction of 4-methylphenylphosphine with an oxidizing agent. One common method includes the use of hydrogen peroxide (H2O2) as the oxidizing agent under controlled conditions. The reaction proceeds as follows:
4C7H7P+2H2O2→C28H28O2P2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the purification of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its corresponding phosphine derivative.
Substitution: The methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or organometallic reagents.
Major Products Formed
Oxidation: Higher oxidation state phosphane oxides.
Reduction: Corresponding phosphine derivatives.
Substitution: Various substituted diphosphane oxides.
Applications De Recherche Scientifique
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide involves its interaction with molecular targets through its diphosphane core and methylphenyl groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in redox reactions and act as a catalyst in certain chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetrakis(4-methoxyphenyl)diphosphane 1,2-dioxide
- 1,1,2,2-Tetrakis(4-chlorophenyl)diphosphane 1,2-dioxide
- 1,1,2,2-Tetrakis(4-bromophenyl)diphosphane 1,2-dioxide
Uniqueness
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propriétés
| 1060-21-5 | |
Formule moléculaire |
C28H28O2P2 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
1-[bis(4-methylphenyl)phosphoryl-(4-methylphenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C28H28O2P2/c1-21-5-13-25(14-6-21)31(29,26-15-7-22(2)8-16-26)32(30,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
Clé InChI |
CDSNRMGAIFNIHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)P(=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)


